molecular formula C12H7Cl2FO B6374643 MFCD18313948 CAS No. 1261894-10-3

MFCD18313948

Cat. No.: B6374643
CAS No.: 1261894-10-3
M. Wt: 257.08 g/mol
InChI Key: HCKAYSNSSCIVTA-UHFFFAOYSA-N
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Description

The compound with the identifier “MFCD18313948” is a chemical substance that has garnered interest in various fields of scientific research. This compound is known for its unique chemical structure and properties, which make it valuable for a range of applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD18313948” involves several steps, each requiring specific reagents and conditions. The primary synthetic route includes the following steps:

    Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.

    Intermediate Processing: The intermediate is then subjected to further reactions, often involving catalysts and specific temperature and pressure conditions.

    Final Synthesis: The final step involves the purification and isolation of “this compound” from the reaction mixture.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous processing techniques. The key aspects of industrial production include:

    Optimization of Reaction Conditions: Ensuring that the reactions occur at optimal temperatures and pressures to maximize yield.

    Use of Catalysts: Employing catalysts to speed up the reactions and improve efficiency.

    Purification Processes: Utilizing advanced purification techniques such as chromatography and crystallization to obtain high-purity “this compound”.

Chemical Reactions Analysis

Types of Reactions

“MFCD18313948” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation states.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents.

    Substitution: In substitution reactions, one functional group in the compound is replaced by another, typically using specific reagents and conditions.

Common Reagents and Conditions

The common reagents used in the reactions of “this compound” include:

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing Agents: Including sodium borohydride and lithium aluminum hydride.

    Substitution Reagents: Such as halogens and nucleophiles.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the type of reaction and the conditions used. For example:

    Oxidation: May produce higher oxidation state compounds.

    Reduction: Can yield reduced forms of the compound.

    Substitution: Results in compounds with different functional groups.

Scientific Research Applications

“MFCD18313948” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biological studies to understand its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a drug candidate.

    Industry: Utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of “MFCD18313948” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Receptors: Interacting with specific receptors on the surface of cells.

    Modulating Enzymatic Activity: Affecting the activity of enzymes involved in various biochemical pathways.

    Altering Gene Expression: Influencing the expression of genes related to its effects.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2FO/c13-11-2-1-7(5-12(11)14)8-3-9(15)6-10(16)4-8/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKAYSNSSCIVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684450
Record name 3',4'-Dichloro-5-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261894-10-3
Record name 3',4'-Dichloro-5-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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